4-Hydroxy-7-iodoquinoline

Vue d'ensemble

Description

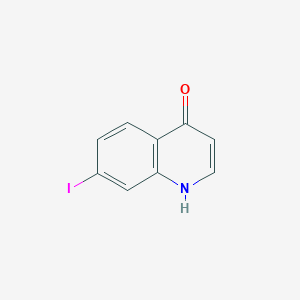

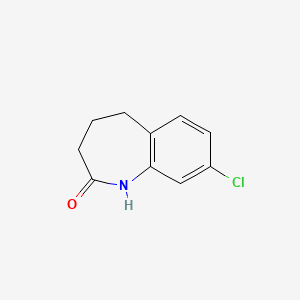

4-Hydroxy-7-iodoquinoline is a heterocyclic compound with the molecular formula C9H6INO4S . It belongs to the quinoline family, which is a versatile class of aromatic compounds. Quinoline has gained significant attention due to its applications in industrial chemistry, synthetic organic chemistry, and medicinal chemistry. The compound’s structure consists of a benzene ring fused with a pyridine moiety, resulting in a characteristic double-ring system .

Synthesis Analysis

Several synthesis protocols exist for constructing the quinoline scaffold. Notable classical methods include the Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach reactions. These protocols have been widely used for quinoline synthesis. Additionally, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols contribute to the construction and functionalization of quinoline derivatives .

One specific synthesis route involves the preparation of 4-hydroxyquinoline from aniline and diethyl ethoxymethylenemalonate . This pathway provides a foundation for further functionalization and modification.

Molecular Structure Analysis

The molecular formula of 4-Hydroxy-7-iodoquinoline is C9H6INO4S . It contains an iodine atom substituted at the 7-position of the quinoline ring. The compound’s structure plays a crucial role in its biological and pharmaceutical activities .

Chemical Reactions Analysis

4-Hydroxy-7-iodoquinoline can participate in various chemical reactions, including cyclization reactions. For instance, it can be prepared from aniline and diethyl ethoxymethylenemalonate . Understanding its reactivity is essential for designing synthetic pathways and developing derivatives.

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Synthesis and Characterization

4-Hydroxy-7-iodoquinoline derivatives are synthesized for various scientific applications. For example, novel derivatives linked to pyran and pyrano[2,3-d]pyrimidine were synthesized for potential applications in medicinal chemistry. These compounds were created through cyclocondensation reactions and heterocyclization, indicating their versatility in creating diverse chemical structures for research purposes (Al-Omar, Khalifa, & Amr, 2017).

Antifungal Drug Design

8-Hydroxyquinoline derivatives, including 4-Hydroxy-7-iodoquinoline, have been evaluated for their potential in antifungal drug design. These compounds have shown effectiveness against various fungal infections, making them promising candidates for new antifungal therapies. Their mechanism of action and broad antifungal spectrum have been subjects of interest in recent research (Pippi et al., 2017); (Pippi et al., 2018).

Corrosion Inhibition

Quinoline derivatives, including 4-Hydroxy-7-iodoquinoline, have been studied for their corrosion inhibition properties. These compounds demonstrate significant potential in protecting metals against corrosion, particularly in acidic mediums. Their adsorption on metal surfaces and inhibition mechanisms are critical aspects of this research, indicating their potential industrial applications (Singh, Srivastava, & Quraishi, 2016).

Antioxidant or Prooxidant Effects

The antioxidative or prooxidative effects of 4-Hydroxyquinoline derivatives are studied in the context of free-radical-induced hemolysis of erythrocytes. Understanding the relationship between the molecular structure of these derivatives and their effect on oxidative stress is crucial for developing potential therapeutic applications (Liu, Han, Lin, & Luo, 2002).

Neuroprotective Properties

Research on 8-Hydroxyquinoline derivatives, including 4-Hydroxy-7-iodoquinoline, has revealed their potential neuroprotective properties. Studies focusing on human neuroblastoma cells under high glucose conditions show that these compounds can ameliorate toxicity and affect neuronal cell death pathways, supporting their potential use in neurodegenerative diseases (Suwanjang, Prachayasittikul, & Prachayasittikul, 2016).

Propriétés

IUPAC Name |

7-iodo-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIQHXKFDDHQTKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)NC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20496603 | |

| Record name | 7-Iodoquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-7-iodoquinoline | |

CAS RN |

22297-71-8 | |

| Record name | 7-Iodoquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-7-methoxybenzo[b]thiophene](/img/structure/B1600639.png)

![[4-(4-Chlorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B1600648.png)

![3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B1600652.png)

![2-[Benzyl(methyl)amino]-1-phenylethanone](/img/structure/B1600658.png)